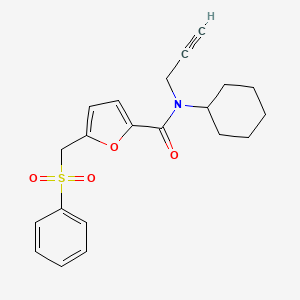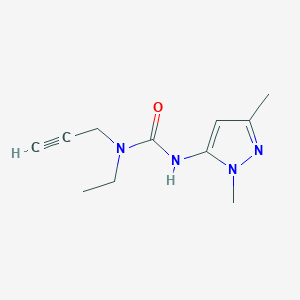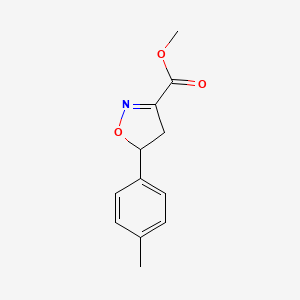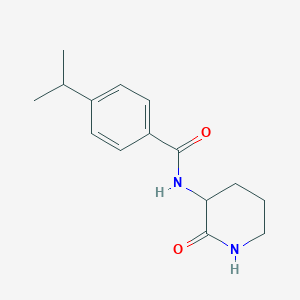
3-bromo-N-(2-oxopiperidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-oxopiperidin-3-yl)benzamide is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and has been the subject of many studies due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action for 3-bromo-N-(2-oxopiperidin-3-yl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 3-bromo-N-(2-oxopiperidin-3-yl)benzamide can alter gene expression and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-oxopiperidin-3-yl)benzamide have been studied extensively. This compound has been shown to inhibit the growth of certain cancer cells, as well as induce apoptosis (programmed cell death) in these cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. Additionally, 3-bromo-N-(2-oxopiperidin-3-yl)benzamide has been shown to alter gene expression and inhibit the activity of certain enzymes, which may have implications for various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(2-oxopiperidin-3-yl)benzamide in lab experiments is its unique properties. This compound has been shown to have anticancer and neuroprotective effects, which may be useful in various research areas. Additionally, its ability to bind to certain proteins and disrupt their function makes it a valuable tool for studying protein-protein interactions. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling 3-bromo-N-(2-oxopiperidin-3-yl)benzamide and to ensure that proper safety protocols are followed.
Direcciones Futuras
There are many potential future directions for research involving 3-bromo-N-(2-oxopiperidin-3-yl)benzamide. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further research into its mechanism of action and its effects on gene expression could provide valuable insights into various biological processes. Furthermore, studies investigating the toxicity of this compound and potential ways to mitigate its toxicity could lead to safer and more effective use of 3-bromo-N-(2-oxopiperidin-3-yl)benzamide in scientific research.
Métodos De Síntesis
The synthesis method for 3-bromo-N-(2-oxopiperidin-3-yl)benzamide involves a series of chemical reactions. The starting materials for this synthesis are 3-bromoaniline and 2-oxopiperidine-3-carboxylic acid. These two compounds are reacted together in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. The final product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-oxopiperidin-3-yl)benzamide has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, 3-bromo-N-(2-oxopiperidin-3-yl)benzamide has been used in studies related to protein-protein interactions, as it has been shown to bind to certain proteins and disrupt their function.
Propiedades
IUPAC Name |
3-bromo-N-(2-oxopiperidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-4-1-3-8(7-9)11(16)15-10-5-2-6-14-12(10)17/h1,3-4,7,10H,2,5-6H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKWLGMUTXVBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7528250.png)


![N-[4-[acetyl(methyl)amino]phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7528263.png)



![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)

![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)

